molecular formula C9H12FN3O B7360750 N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide

N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide

Cat. No.: B7360750
M. Wt: 197.21 g/mol
InChI Key: WQSOXEIVHVKTEE-UHFFFAOYSA-N
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Description

N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide is a fluorinated pyridazine derivative. Fluorinated compounds are of significant interest in various fields due to their unique properties, such as increased metabolic stability and enhanced binding affinity in biological systems. This compound, with its specific structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide typically involves the introduction of a fluoroethyl group to a pyridazine core. One common method includes the reaction of 3,6-dimethylpyridazine-4-carboxylic acid with 2-fluoroethylamine under appropriate coupling conditions. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridazine derivatives, oxidized or reduced forms of the original compound, and hydrolysis products .

Scientific Research Applications

N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide involves its interaction with specific molecular targets. The fluoroethyl group enhances the binding affinity of the compound to its target proteins or enzymes, leading to inhibition or modulation of their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide is unique due to its specific combination of a pyridazine ring and a fluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c1-6-5-8(7(2)13-12-6)9(14)11-4-3-10/h5H,3-4H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSOXEIVHVKTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)C)C(=O)NCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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